N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide
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Overview
Description
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide is a complex organic compound featuring an indole moiety linked to a sugar derivative. This compound is notable for its potential biological activities and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Glycosylation: The indole derivative is then glycosylated with a protected sugar derivative.
Deprotection and Functionalization: The protected hydroxyl groups on the sugar are deprotected using mild acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols from ketones or aldehydes.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a catalyst or under controlled temperature conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives of the indole moiety.
Scientific Research Applications
Chemistry
In chemistry, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as a biochemical probe. Its indole moiety is known to interact with various biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The indole structure is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This binding often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with roles in mood regulation.
Uniqueness
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide is unique due to its combination of an indole moiety with a sugar derivative, providing a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler indole derivatives.
Properties
Molecular Formula |
C16H20N2O6 |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H20N2O6/c1-8(20)18-13-15(22)14(21)12(7-19)24-16(13)23-11-6-17-10-5-3-2-4-9(10)11/h2-6,12-17,19,21-22H,7H2,1H3,(H,18,20) |
InChI Key |
YWGZKIDEACKEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=CC=CC=C32)CO)O)O |
Origin of Product |
United States |
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